

Ac-DEVD-AMC Substrate Specificity for Caspases: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Ac-DEVD-AMC

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This guide provides a comprehensive overview of the fluorogenic substrate Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amino-4-methylcoumarin (**Ac-DEVD-AMC**), its specificity for various caspases, and its application in apoptosis research.

Introduction

Ac-DEVD-AMC is a synthetic tetrapeptide substrate widely used for the detection of caspase activity, particularly the executioner caspases-3 and -7. The substrate's sequence, DEVD, is based on the cleavage site of a key cellular substrate, poly (ADP-ribose) polymerase (PARP), which is cleaved by caspase-3 during apoptosis. Upon cleavage by an active caspase, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, resulting in a measurable fluorescent signal. This property makes **Ac-DEVD-AMC** an invaluable tool for quantifying caspase activity in cell lysates and purified enzyme preparations.

Data Presentation: Quantitative Analysis of Ac-DEVD-AMC Specificity

The efficiency of a substrate for a particular enzyme is best described by its kinetic parameters: the Michaelis constant (K_m), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (k_{cat}), which represents the turnover number. The ratio k_{cat}/K_m is a measure of the enzyme's catalytic efficiency.

While **Ac-DEVD-AMC** is predominantly used for assaying caspase-3 and caspase-7 activity, it can be cleaved by other caspases, albeit with different efficiencies. The following table summarizes the available quantitative data for the interaction of **Ac-DEVD-AMC** with various human caspases.

| Caspase | Preferred Recognition Sequence | Km (μM) of Ac-DEVD-AMC | kcat (s^{-1}) of Ac-DEVD-AMC | kcat/Km ($\text{M}^{-1}\text{s}^{-1}$) of Ac-DEVD-AMC |
|-----------|--------------------------------|-------------------------------------|---|---|
| Caspase-1 | YVAD/WEHD | Substrate | Data not available | Data not available |
| Caspase-3 | DEVD | 9.7 - 10 ^{[1][2]} | Data not available | Data not available |
| Caspase-4 | LEVD | Substrate | Data not available | Data not available |
| Caspase-7 | DEVD | 11 ^[2] | Data not available | Data not available |
| Caspase-8 | IETD/LETD | Substrate | Data not available | Data not available |
| Caspase-9 | LEHD | Not a substrate ^[3] | Not applicable | Not applicable |

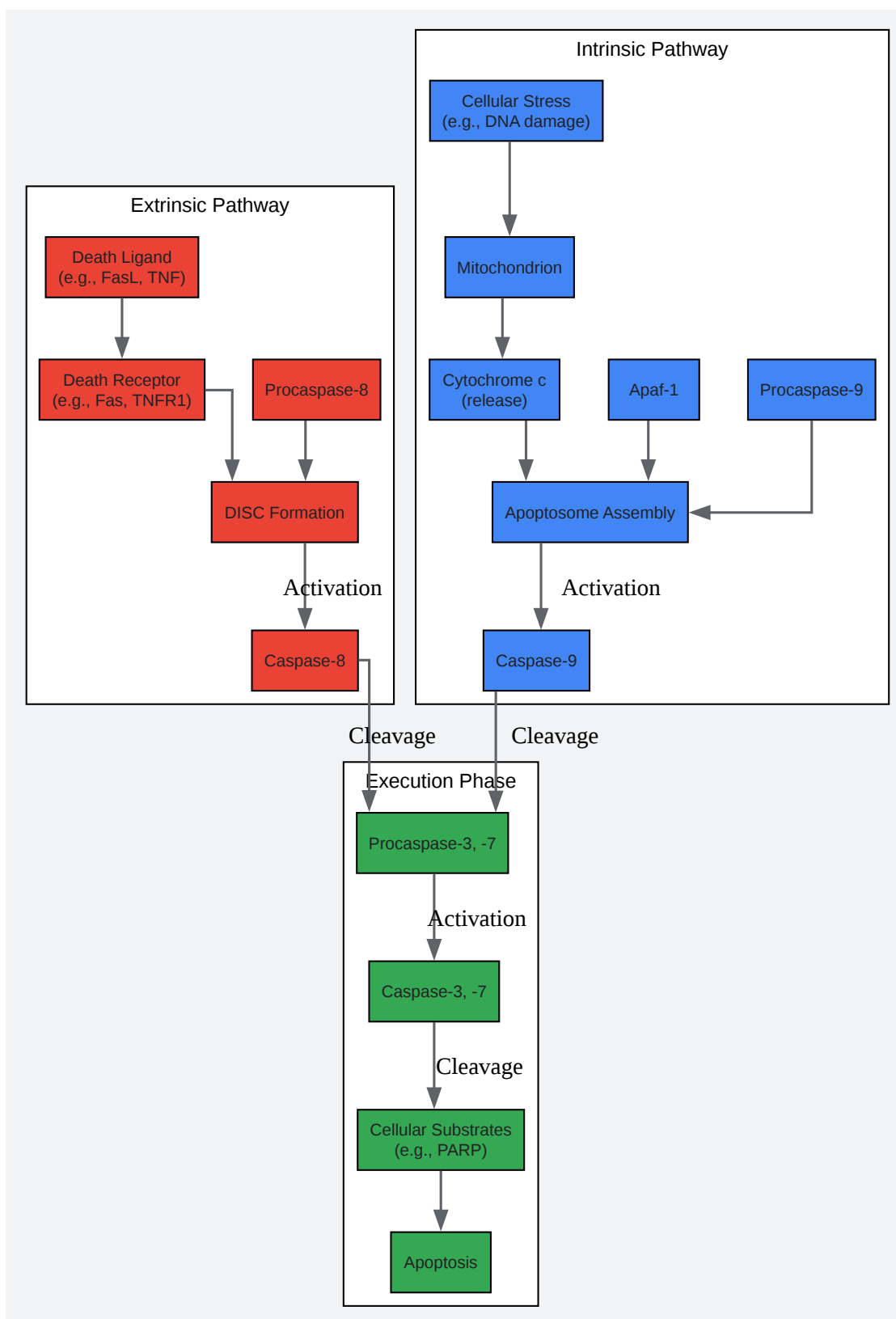
Note: While it is documented that **Ac-DEVD-AMC** can be cleaved by caspases-1, -4, and -8, specific and reliable kcat and kcat/Km values are not readily available in the reviewed literature. The primary specificity of **Ac-DEVD-AMC** remains for the executioner caspases-3 and -7.

Signaling Pathways

The activation of caspases is a central event in apoptosis and occurs through two main pathways: the intrinsic and extrinsic pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7.

Intrinsic and Extrinsic Apoptosis Pathways

The intrinsic pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and the formation of the apoptosome, which activates caspase-9. The extrinsic pathway is triggered by the binding of extracellular death ligands to cell surface receptors, leading to the activation of caspase-8. Both caspase-8 and caspase-9 can then cleave and activate caspase-3 and -7.



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Caption: Intrinsic and extrinsic apoptosis signaling pathways converging on caspase-3/7 activation.

Experimental Protocols

In Vitro Caspase Activity Assay Using Ac-DEVD-AMC

This protocol describes the measurement of caspase activity in cell lysates using **Ac-DEVD-AMC**.

Materials:

- Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).
- Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT (add fresh).
- **Ac-DEVD-AMC** Substrate: 10 mM stock solution in DMSO.
- Purified active caspase or cell lysate.
- 96-well black microplate.
- Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm.

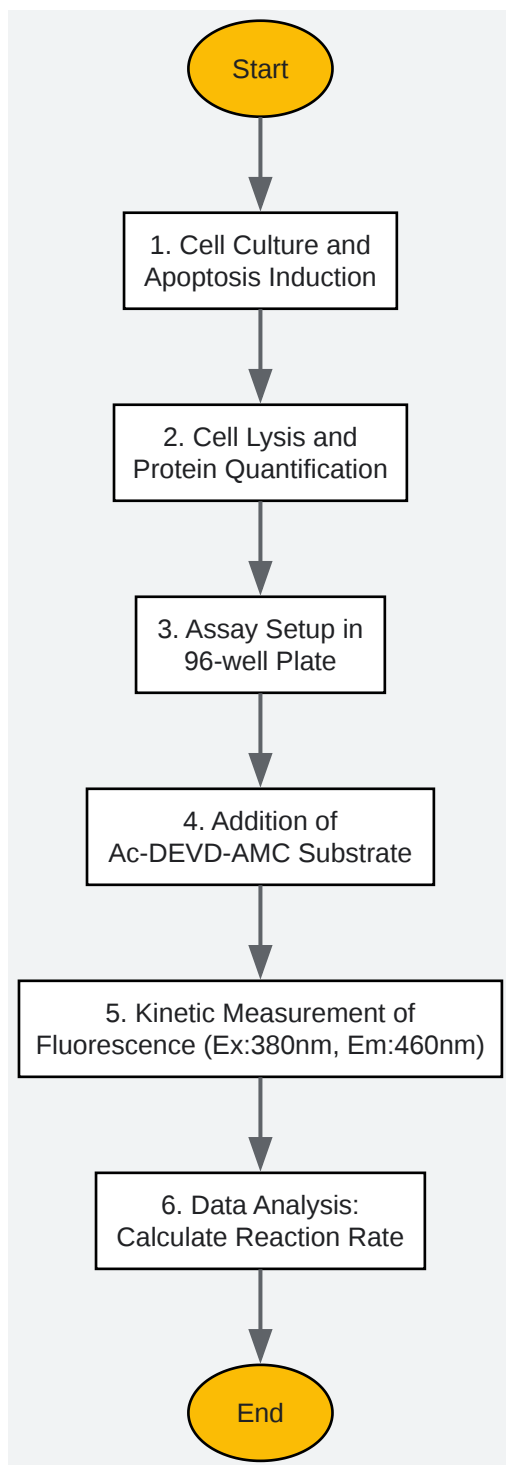
Procedure:

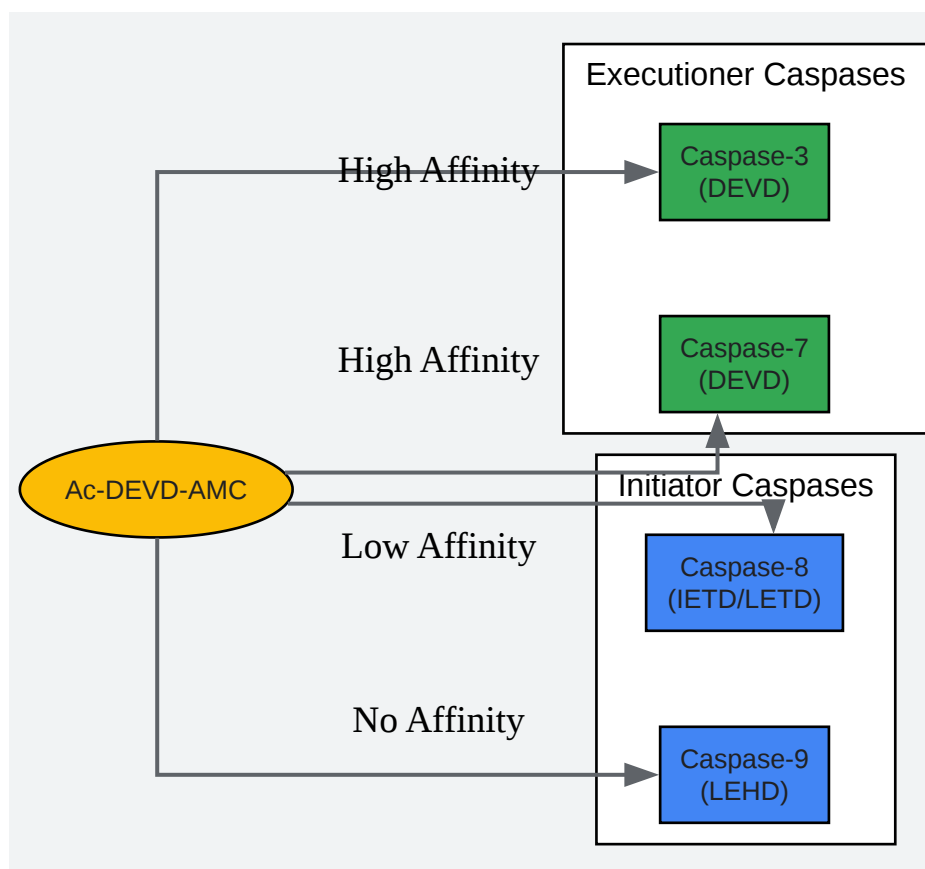
- Prepare Cell Lysates:
 - Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control.
 - Harvest cells and wash with ice-cold PBS.
 - Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 15-30 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.

- Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate.
- Assay Setup:
 - In a 96-well black microplate, add 50 μ L of Assay Buffer to each well.
 - Add 20-50 μ g of cell lysate to the appropriate wells.
 - Include a blank well containing Assay Buffer and cell lysate from non-induced cells.
 - Prepare a substrate solution by diluting the **Ac-DEVD-AMC** stock to a final concentration of 50 μ M in Assay Buffer.
- Measurement:
 - Initiate the reaction by adding 50 μ L of the substrate solution to each well.
 - Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
 - Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 1-2 hours.
- Data Analysis:
 - Plot the fluorescence intensity versus time.
 - The rate of the reaction is the slope of the linear portion of the curve.
 - Caspase activity can be expressed as the change in fluorescence units per minute per microgram of protein.

Experimental Workflow for Caspase Activity Assay

The following diagram illustrates the general workflow for a caspase activity assay using a fluorogenic substrate like **Ac-DEVD-AMC**.





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References

- 1. bdbiosciences.com [bdbiosciences.com]
- 2. innopep.com [innopep.com]
- 3. A Potent Inhibitor of Caspase-8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
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